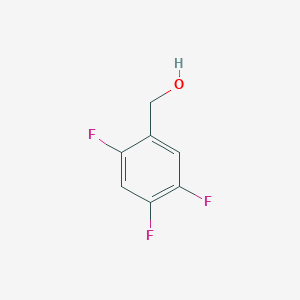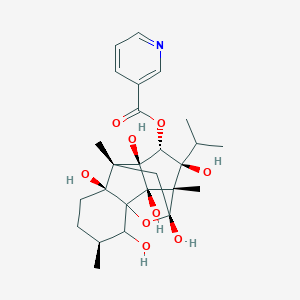
Ryanodyl-3-pdc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ryanodyl-3-pdc is a chemical compound synthesized in the laboratory for scientific research purposes. It is a potent inhibitor of ryanodine receptors, which are important for calcium signaling in cells. Ryanodyl-3-pdc has been extensively studied for its effects on various physiological and biochemical processes, making it an important tool for researchers in the field of molecular biology.
Wirkmechanismus
Ryanodyl-3-pdc inhibits ryanodine receptors, which are important for calcium signaling in cells. These receptors are located in the sarcoplasmic reticulum of muscle cells and play a crucial role in muscle contraction. By inhibiting the release of calcium from the sarcoplasmic reticulum, Ryanodyl-3-pdc decreases muscle contraction. In neuronal cells, Ryanodyl-3-pdc has been shown to affect calcium signaling and synaptic transmission.
Biochemische Und Physiologische Effekte
Ryanodyl-3-pdc has been shown to have a number of biochemical and physiological effects. In muscle cells, it decreases muscle contraction by inhibiting calcium release from the sarcoplasmic reticulum. In neuronal cells, it affects calcium signaling and synaptic transmission. Ryanodyl-3-pdc has also been shown to have an effect on cardiac function, as well as on the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Ryanodyl-3-pdc has several advantages for use in lab experiments. It is a potent inhibitor of ryanodine receptors, making it a valuable tool for studying calcium signaling in cells. It has also been extensively studied, with a large body of literature supporting its use in scientific research. However, Ryanodyl-3-pdc has some limitations. It is a synthetic compound, which can limit its use in certain experimental settings. Additionally, its potency can make it difficult to use in certain assays.
Zukünftige Richtungen
There are many potential future directions for research involving Ryanodyl-3-pdc. One area of interest is the role of ryanodine receptors in cancer cells. It has been suggested that these receptors may play a role in the regulation of cell proliferation and apoptosis, making them a potential target for cancer therapy. Another area of interest is the use of Ryanodyl-3-pdc in the treatment of cardiac arrhythmias. It has been shown to have an effect on cardiac function, making it a potential therapeutic agent for this condition. Finally, there is interest in developing new synthetic compounds that are more potent and selective inhibitors of ryanodine receptors, which could have important implications for the treatment of a variety of diseases.
Synthesemethoden
Ryanodyl-3-pdc is synthesized in the laboratory using a multi-step process. The first step involves the synthesis of a key intermediate, which is then converted to the final product using a series of chemical reactions. The synthesis of Ryanodyl-3-pdc requires expertise in organic chemistry and access to specialized equipment and reagents.
Wissenschaftliche Forschungsanwendungen
Ryanodyl-3-pdc has been widely used in scientific research to study the role of ryanodine receptors in various cellular processes. It has been shown to inhibit calcium release from the sarcoplasmic reticulum in muscle cells, leading to a decrease in muscle contraction. Ryanodyl-3-pdc has also been used to study the role of calcium signaling in neuronal cells, as well as in the regulation of cardiac function.
Eigenschaften
CAS-Nummer |
137441-82-8 |
|---|---|
Produktname |
Ryanodyl-3-pdc |
Molekularformel |
C26H35NO9 |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
[(2R,3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H35NO9/c1-13(2)23(32)18(35-17(29)15-7-6-10-27-11-15)24(33)19(4)12-22(31)20(23,5)26(24,34)25(36-22)16(28)14(3)8-9-21(19,25)30/h6-7,10-11,13-14,16,18,28,30-34H,8-9,12H2,1-5H3/t14-,16+,18+,19+,20-,21-,22+,23+,24+,25?,26+/m0/s1 |
InChI-Schlüssel |
BLVJZMYEPDTENS-FNAYAIJXSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5([C@]([C@H]([C@@]3([C@]5(C2([C@@H]1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
Kanonische SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
Synonyme |
yanodyl 3-(pyridine-3-carboxylate) ryanodyl-3-PDC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



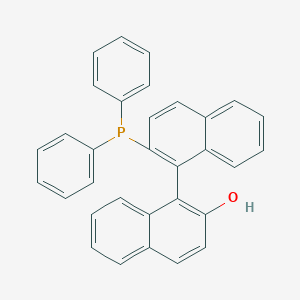
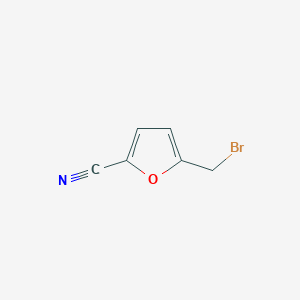
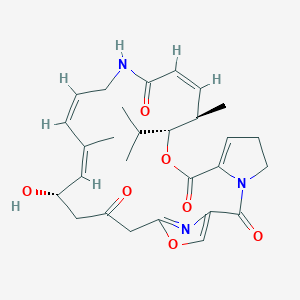
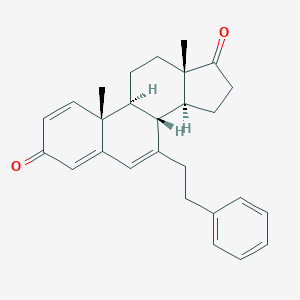
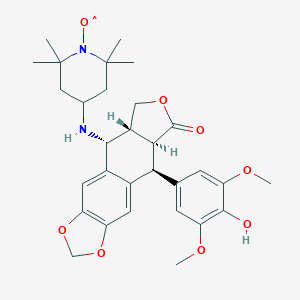
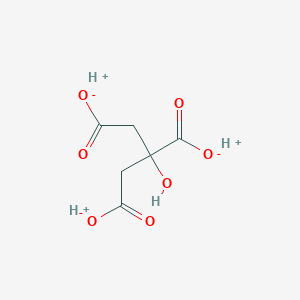
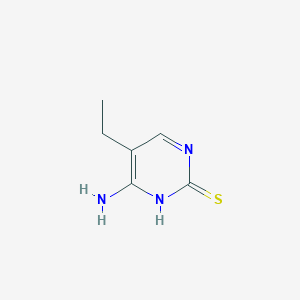

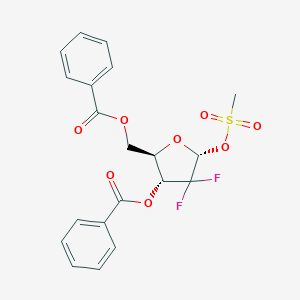
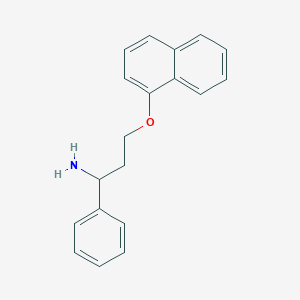
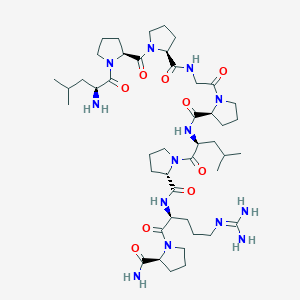
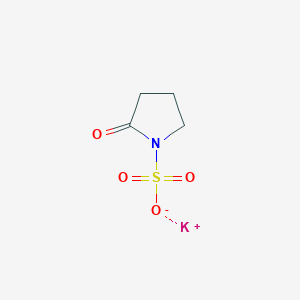
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
